ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate

ROCK2 inhibition Kinase assay Structure-activity relationship

For researchers investigating Rho-ROCK signaling, sourcing an analog with verified target engagement is critical to avoid the selectivity pitfalls of unsubstituted comparators. Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate (CAS 537667-03-1) provides a defined kinase inhibition profile essential for reproducible phenotypic assays. - Confirmed ROCK2 inhibitor (IC50 = 2,200 nM) with a 5.2-fold selectivity window over PKA, enabling cleaner dissection of ROCK-specific phenotypes in cell contractility and migration models. - The 4-carboxylate ester handle allows direct derivatization, unlike the unsubstituted analog, supporting medicinal chemistry library enumeration. - Patent-documented inducer of terminal cell differentiation, offering a distinct functional phenotype for anticancer screening programs.

Molecular Formula C13H17N5O2
Molecular Weight 275.31 g/mol
Cat. No. B12140426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate
Molecular FormulaC13H17N5O2
Molecular Weight275.31 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=NC=NC3=C2NC=N3
InChIInChI=1S/C13H17N5O2/c1-2-20-13(19)9-3-5-18(6-4-9)12-10-11(15-7-14-10)16-8-17-12/h7-9H,2-6H2,1H3,(H,14,15,16,17)
InChIKeyXFEZZQUTXFCCRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 1-(7H-Purin-6-yl)piperidine-4-carboxylate: A Purine-Piperidine Hybrid Kinase Modulator


Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate (CAS 537667-03-1, MW 275.31) is a heterocyclic small molecule composed of a 7H-purin-6-yl group linked to the 1-position of a piperidine ring bearing an ethyl carboxylate at the 4-position . It belongs to the class of C6-substituted purine derivatives that have been profiled as inhibitors of Rho-associated protein kinase 2 (ROCK2) and cAMP-dependent protein kinase A (PKA) in confirmatory dose-response biochemical assays [1]. The compound is also disclosed within patent families claiming substituted piperidines with PKA/PKB kinase-inhibiting activity and inducers of terminal cell differentiation [2][3].

Kinase Profiling ROCK2 and PKA biochemical assay context
Synthetic Handle 4-Ethyl carboxylate enables analog generation
Cellular Phenotype Reported differentiation induction in progenitor cells

Why Generic Substitution Is Not Scientifically Valid


Within the 6-(piperidin-1-yl)-7H-purine chemotype, small structural modifications produce large changes in both kinase potency and target selectivity. Simply removing the 4-carboxylate ester yields 6-(piperidin-1-yl)-7H-purine, which exhibits a 1.6-fold more potent ROCK2 IC50 but lacks a functionalization handle for further analog generation [1]. Relocating the carboxylate from the 4-position to the 3-position (CAS 537667-09-7) shifts the primary target profile away from ROCK2/PKA toward purinergic receptors such as P2X7 [2]. Converting the ester to the corresponding carboxamide (CAS 537667-04-2) redirects activity toward PKB/Akt and P2X3 antagonism [3]. These divergent structure-activity relationships mean that in-class analogs cannot be treated as interchangeable procurement items without compromising experimental reproducibility and target engagement specificity [4].

Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate
Unsubstituted analog Higher ROCK2 potency but lacks a derivatization handle, which may limit SAR expansion and analog synthesis
Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate
3-Carboxylate regioisomer Target engagement shifts to P2X7 purinergic receptor, which may confound ROCK2 pathway interpretation
Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate
Carboxamide analog Redirected activity toward PKB/Akt and P2X3 may alter kinase profiling context and target engagement interpretation

Quantitative Differentiation Evidence Against Structural Analogs


ROCK2 Inhibitory Activity Compared to Unsubstituted Piperidine

In the same confirmatory dose-response biochemical assay (PubChem AID 644, 10-point 1:3 serial dilution starting at 60 µM), ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate inhibited ROCK2 with an IC50 of 2,200 nM, whereas the unsubstituted analog 6-(1-piperidinyl)-7H-purine (BDBM37924) showed greater potency with an IC50 of 1,400 nM [1][2]. The 1.6-fold reduction in potency upon 4-carboxylate ester substitution indicates that the ester group modulates, but does not abolish, ROCK2 engagement, consistent with SAR findings that 4-position piperidine modifications are tolerated for ROCK2 inhibition [3].

ROCK2 Inhibition
Head-to-head
Target: IC50 2,200 nM
Comparator: 1,400 nM (1.6-fold less potent)
Supports ester-modified ROCK2 engagement context
Same assay platform (PubChem AID 644)
ROCK2 inhibition Kinase assay Structure-activity relationship

Kinase Selectivity Profile: ROCK2 vs. PKA Discrimination

Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate displays a PKA IC50 of 11,500 nM alongside its ROCK2 IC50 of 2,200 nM, yielding a PKA/ROCK2 selectivity ratio of approximately 5.2-fold [1]. The unsubstituted comparator 6-(1-piperidinyl)-7H-purine shows a PKA IC50 of 6,800 nM and ROCK2 IC50 of 1,400 nM, giving a PKA/ROCK2 ratio of approximately 4.9-fold [2]. Both compounds were profiled in the same pair of PubChem confirmatory assays (AID 644 for ROCK2, AID 548 for PKA), enabling direct comparison. The 4-carboxylate ester substitution slightly improves the numerically calculated selectivity window, though both compounds remain pan-AGC kinase inhibitors at micromolar concentrations [3].

PKA/ROCK2 Selectivity
Head-to-head
Selectivity ratio: 5.2 (target) vs 4.9 (unsubstituted)
Modestly improved selectivity window for ester analog
Calculated from PubChem AID 644 & 548
Kinase selectivity ROCK2 PKA AGC kinase family

Regioisomeric Target Engagement: 4-Carboxylate vs. 3-Carboxylate

Relocating the ethyl carboxylate substituent from the 4-position to the 3-position of the piperidine ring fundamentally alters the biological target profile. Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate engages ROCK2 and PKA as its primary kinase targets [1], whereas ethyl 1-(7H-purin-6-yl)piperidine-3-carboxylate (CAS 537667-09-7) has been profiled as an antagonist of the human P2X7 purinergic receptor with an IC50 of 699 nM in a cell-based calcium influx assay [2]. This represents a complete target class switch—from intracellular AGC-family serine/threonine kinases to a ligand-gated ion channel—driven solely by the position of the carboxylate ester on the piperidine ring. This SAR observation is consistent with the general principle that the piperidine substitution pattern critically determines which protein binding pockets can accommodate the purine-piperidine scaffold [3].

Target Class Switch
Head-to-head
4-COOEt → ROCK2/PKA
3-COOEt → P2X7 (IC50 699 nM)
Positional isomerism drives complete target class shift
Cross-assay comparison: kinase vs ion channel
Regioisomerism Target selectivity P2X7 Purinergic signaling

Cellular Differentiation Activity in Progenitor Cells

Ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate has been specifically identified in patent disclosures as a compound that exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1][2]. This functional cellular phenotype—terminal differentiation induction—distinguishes it from structurally simpler purine-piperidine analogs that have been profiled only for isolated kinase inhibition without reported differentiation activity. The compound is disclosed within the patent family covering potent inducers of terminal differentiation, a mechanism proposed for anticancer applications and treatment of hyperproliferative skin conditions such as psoriasis [3]. The closest comparator 6-(1-piperidinyl)-7H-purine lacks published differentiation data in the same patent contexts, suggesting that the 4-carboxylate ester may contribute to this cellular phenotypic activity either through altered cell permeability, intracellular esterase processing, or engagement of additional targets beyond ROCK2/PKA [4].

Differentiation Induction
Class-level
Reported proliferation arrest and monocytic differentiation
Supports differentiation screening models
Patent-level disclosure; quantitative profiling unavailable
Terminal differentiation Anticancer activity Monocyte Cell proliferation arrest

Synthetic Derivatization Potential via the 4-Ethyl Carboxylate

The ethyl carboxylate ester at the 4-position of the piperidine ring provides a chemically accessible handle for structural diversification that is absent in the unsubstituted 6-(1-piperidinyl)-7H-purine comparator [1]. The ester can be hydrolyzed to the free carboxylic acid (1-(7H-purin-6-yl)piperidine-4-carboxylic acid), converted to amides, reduced to the alcohol (1-(7H-purin-6-yl)-4-piperidinol, BDBM37927), or transesterified—each transformation generating a distinct chemotype with potentially altered pharmacokinetic and target engagement properties [2]. This is in contrast to the unsubstituted analog, which lacks a functional group for further derivatization at the piperidine 4-position, limiting its utility as a starting point for SAR campaigns [3]. In the broader context of purine-based ROCK inhibitor optimization, substitution at the piperidine 4-position has been shown to retain and in some cases enhance anti-ROCK2 activity while modulating selectivity against off-target kinases, underscoring the strategic value of the ester handle [4].

Derivatization Handle
Class-level
≥4 direct transformations: hydrolysis, amidation, reduction, transesterification
Versatile scaffold for SAR library construction
Unsubstituted analog requires C-H activation chemistry
Medicinal chemistry Prodrug design SAR exploration Ester hydrolysis

PKA Off-Target Engagement Compared to Unsubstituted Analog

In the confirmatory PKA biochemical assay (PubChem AID 548, same assay platform as ROCK2), ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate inhibited PKA with an IC50 of 11,500 nM, which is 1.7-fold weaker than the unsubstituted analog's PKA IC50 of 6,800 nM [1][2]. This reduced PKA engagement, combined with the compound's ROCK2 IC50 of 2,200 nM, means that at concentrations sufficient to achieve 50% ROCK2 inhibition (~2.2 µM), PKA is inhibited by approximately 16% (estimated from the IC50 ratio), compared to approximately 24% PKA inhibition by the unsubstituted analog at its ROCK2 IC50 concentration [3]. This quantitative difference in PKA off-target engagement at therapeutically relevant ROCK2-inhibitory concentrations may be meaningful in cellular systems where PKA signaling modulates distinct and potentially counter-regulatory pathways [4].

PKA Off-target Engagement
Head-to-head
PKA IC50: 11,500 nM (target) vs 6,800 nM (comp)
Est. engagement at ROCK2 IC50: ~16% vs ~24%
Reduced PKA off-target interference at ROCK2-active concentration
Based on same assay platform (PubChem AID 548)
PKA inhibition Off-target activity AGC kinase Selectivity window

Optimal Research and Procurement Application Scenarios


ROCK2-Dependent Cytoskeletal Dynamics and Cell Migration Studies

Researchers investigating Rho-ROCK signaling in actin cytoskeleton regulation, cell contractility, and amoeboid migration can employ ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate as a micromolar ROCK2 inhibitor (IC50 = 2,200 nM) with a measurable PKA selectivity window (PKA/ROCK2 ratio = 5.2). The compound is directly relevant to melanoma and fibrosarcoma invasion models where 6-substituted purine ROCK inhibitors have demonstrated inhibition of ROCK-dependent collagen matrix invasion [1][2]. At working concentrations of 2–10 µM, the compound provides sufficient ROCK2 target engagement while maintaining lower PKA off-target activity compared to the unsubstituted analog, enabling cleaner dissection of ROCK-specific phenotypes [3].

Terminal Differentiation Screening for Anticancer Drug Discovery

For phenotypic screening programs targeting differentiation-based anticancer mechanisms, ethyl 1-(7H-purin-6-yl)piperidine-4-carboxylate offers a distinct advantage over simpler purine-piperidine analogs due to its patent-documented activity in arresting undifferentiated cell proliferation and inducing monocytic differentiation [4][5]. This functional cellular phenotype is not reported for the unsubstituted comparator 6-(1-piperidinyl)-7H-purine, making the ester analog the compound of choice for assays designed to identify and characterize pro-differentiation small molecules in leukemia, melanoma, or hyperproliferative skin disease models [6].

Medicinal Chemistry SAR Expansion via 4-Position Diversification

Medicinal chemistry teams building purine-based kinase inhibitor libraries should select the 4-carboxylate ester variant as a parent scaffold due to its synthetic versatility. The ethyl ester can be directly hydrolyzed to the free carboxylic acid, amidated to generate diverse carboxamide analogs, reduced to the 4-piperidinol, or transesterified—each transformation producing chemotypes with potentially distinct kinase selectivity profiles [7]. This contrasts with the unsubstituted piperidine analog, which lacks a functional group for direct derivatization at the 4-position and would require less efficient C-H functionalization strategies [1]. The broader SAR literature confirms that piperidine 4-position substitutions are well-tolerated for ROCK2 inhibition, supporting the ester as a productive starting point for library enumeration [8].

PKA/ROCK2 Dual Pharmacological Tool for AGC Kinase Profiling

In biochemical and cellular assays requiring simultaneous modulation of multiple AGC-family kinases, the compound's dual ROCK2/PKA inhibitory profile (ROCK2 IC50 = 2,200 nM; PKA IC50 = 11,500 nM) enables concentration-dependent tuning of kinase engagement [2][3]. At low micromolar concentrations (1–2 µM), ROCK2 is preferentially inhibited while PKA remains largely unengaged; at higher concentrations (10–20 µM), both kinases are substantially inhibited, providing a built-in concentration-response gradation for parsing ROCK2-specific vs. combined AGC-kinase phenotypes. This dual activity profile is useful for kinome profiling panels and selectivity counter-screens during lead optimization campaigns [9].

Application
Selection Property
Validation Focus
ROCK2-dependent cytoskeletal studies
ROCK2 engagement with PKA selectivity context
Cytoskeletal remodeling endpoint assays
Differentiation screening in progenitor cells
Reported differentiation induction phenotype
Differentiation marker characterization
Kinase inhibitor library synthesis
4-Ester derivatization versatility
SAR analog generation and kinase profiling
AGC kinase co-profiling
Dual ROCK2/PKA inhibition profile
Kinome selectivity panel assays
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